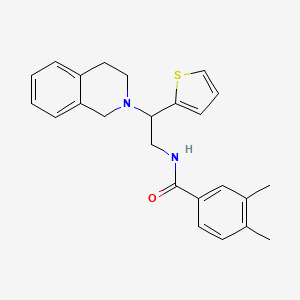

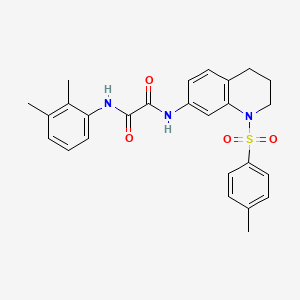

![molecular formula C12H21NO6 B3006457 (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester CAS No. 854102-51-5](/img/structure/B3006457.png)

(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester

Vue d'ensemble

Description

The compound (R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester is a derivative of amino acids and is structurally related to intermediates used in the synthesis of biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis. For example, the first paper discusses the synthesis of an intermediate involved in the biosynthesis of fatty acids, sugars, and α-amino acids, which is crucial for metabolic cycles . The second paper describes the synthesis of a bicyclic compound with a tert-butoxycarbonyl group, which is a common protecting group in organic synthesis . These papers suggest that the compound may be of interest in the field of synthetic organic chemistry, particularly in the synthesis of complex natural products or pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification and the protection of functional groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate was achieved through a three-step process starting from L-cystine, with an overall yield of 67% . This indicates that the synthesis of similar compounds, such as this compound, may also involve multi-step reactions with the introduction of protecting groups to safeguard reactive functional groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl groups is significant as these groups are often used to protect the amine functionality during synthesis. The presence of such a group in the compound suggests that it may have been designed to undergo further synthetic transformations where the amine group needs to be protected . The stereochemistry of the compound is also important, as indicated by the stereoselective synthesis described in the second paper . The specific stereochemistry can greatly influence the biological activity and synthesis of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification and the introduction of protecting groups. The first paper describes the use of tert-butoxycarbonyl and tert-butyldimethylsilyl groups to protect the amine and thiol groups, respectively . The second paper highlights the importance of stereoselectivity in a cyclopropanation step, which is controlled by the functional group at the C-α position . These reactions are crucial for the successful synthesis of complex molecules and may be applicable to the synthesis of this compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide information on similar compounds. The physical properties such as solubility, melting point, and stability of the compound would be influenced by the presence of the tert-butoxycarbonyl group and the overall molecular structure . The chemical properties, including reactivity and the potential for further transformations, would be determined by the functional groups present in the molecule and their respective positions.

Applications De Recherche Scientifique

Asymmetric Synthesis

- This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, which are valuable in organic synthesis and pharmaceutical research. For example, Davies, Fenwick, and Ichihara (1997) reported the synthesis of unsaturated β-amino acid derivatives using a similar tert-butoxycarbonyl amino compound (Davies, Fenwick, & Ichihara, 1997).

Polymer Synthesis

- The tert-butoxycarbonyl amino compound is also instrumental in polymer science. Qu, Sanda, and Masuda (2009) synthesized chiral methylpropargyl ester monomers containing amino acid moieties, which were polymerized to form polymers with one-handed helical structures (Qu, Sanda, & Masuda, 2009).

Synthesis of Non-Proteinogenic Amino Acids

- Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, utilizing tert-butoxycarbonyl (Boc) moieties (Temperini et al., 2020).

Application in Medicinal Chemistry

- In medicinal chemistry, the compound has been used in the preparation of beta-amino acid pharmacophores. Kubryk and Hansen (2006) demonstrated its use in the asymmetric hydrogenation of enamine esters (Kubryk & Hansen, 2006).

Structural Analysis in Crystallography

- Ejsmont, Gajda, and Makowski (2007) conducted a study on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both crystalline state and gas phase, highlighting its importance in structural analysis (Ejsmont, Gajda, & Makowski, 2007).

Enzymatic Studies

- In the field of enzymatic studies, Scheid et al. (2004) synthesized 3-acyloxy methyl ketones through alkylation of tert-butyl 2-acyloxyacetoacetates, demonstrating the reactivity and utility of tert-butoxycarbonyl protected compounds in this domain (Scheid et al., 2004).

Mécanisme D'action

The mechanism of action involves the protonation of the carbonyl oxygen, which is resonance stabilized . This puts a partial positive charge on the oxygen bonded to the t-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .

Orientations Futures

The use of a thermally stable ionic liquid for high-temperature Boc deprotection of amino acids and peptides has been described . This method demonstrated a beneficial effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could be a potential future direction for research and application of this compound.

Propriétés

IUPAC Name |

(3R)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPQYGOOWCDMZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854102-51-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B3006376.png)

![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3006382.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)